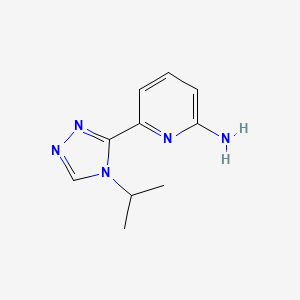

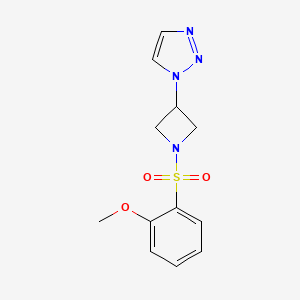

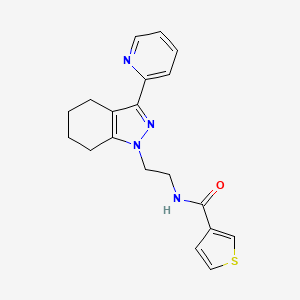

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, resulting in potential therapeutic effects for various neurological disorders.

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like 1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one, are widely utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to its non-planarity. Pyrrolidine derivatives have shown target selectivity in bioactive molecules, influenced by steric factors on biological activity and structural-activity relationships (SAR). These compounds have been synthesized through ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereogenicity of pyrrolidine carbons plays a crucial role in the biological profile of drug candidates, highlighting the importance of the spatial orientation of substituents for binding to enantioselective proteins. This versatility underscores the potential of pyrrolidine compounds in drug design with varied biological profiles (Li Petri et al., 2021).

Oxyfunctionalization of Adjacent Three-Membered Ring Compounds

The use of three-membered ring structures, such as cyclopropane derivatives adjacent to pyrrolidine rings, in drug development is on the rise due to efficient methods for transforming these compounds. Oxidation of the methylene group activated by an adjacent cyclopropane allows for direct synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and adhering to atom economy principles. This review outlines the oxidation of cyclopropane-containing hydrocarbons and their derivatives, emphasizing the general regularities between the starting compound structure, the oxidant employed, and the reaction outcome. Various oxidants, including ozone, dioxiranes, and catalytic systems based on transition metals, have been used for the oxidation of cyclopropane derivatives, demonstrating the versatility and reliability of these methods in synthetic organic chemistry (Sedenkova et al., 2018).

Propriétés

IUPAC Name |

1-cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10-3-2-7-14(9-10)12-6-8-15(13(12)16)11-4-5-11/h11-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVCVPAWSOTXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2CCN(C2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(3-methylidenepiperidin-1-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)

![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)

![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)

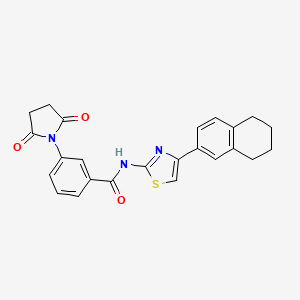

![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)

![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)